3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of 2-aminothiophene-3-carboxamide derivatives, which are then reacted with iminoester hydrochlorides to form the thieno[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Known for their antitumor activity.
2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibits antibacterial and antifungal properties.
Uniqueness
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and methylbenzyl groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3S/c1-5-29-20-12-10-19(11-13-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-9-7-6-8-15(18)2/h6-13H,5,14H2,1-4H3 |
InChI Key |
UEKFKKRVUSUXKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC(=C3C)C |
Origin of Product |
United States |
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